molecular formula C18H19BrN2O3S B11597125 ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597125
M. Wt: 423.3 g/mol
InChI Key: KEZILUOYONDYCW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that combines the beneficial aspects of both thiazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde (in this case, 3-bromobenzaldehyde) in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are crucial, as the position and nature of substituents in the aldehyde component significantly influence the reaction course and the structure of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of ultrasonic activation and specific solvents like isopropyl alcohol ensures efficient and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the enzyme’s active site, preventing the conversion of tyrosine to dopaquinone, a precursor to melanin . This inhibition can reduce melanin production and potentially treat hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom in the aromatic ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-4-13-16(22)21-15(11-7-6-8-12(19)9-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3

InChI Key

KEZILUOYONDYCW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=CC=C3)Br

Origin of Product

United States

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